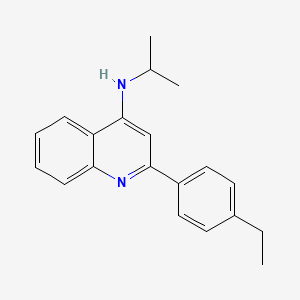

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine

Descripción

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine is a quinoline derivative featuring a 4-ethylphenyl substituent at position 2 of the quinoline ring and an isopropylamine group at position 2.

Propiedades

Número CAS |

853328-34-4 |

|---|---|

Fórmula molecular |

C20H22N2 |

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

2-(4-ethylphenyl)-N-propan-2-ylquinolin-4-amine |

InChI |

InChI=1S/C20H22N2/c1-4-15-9-11-16(12-10-15)19-13-20(21-14(2)3)17-7-5-6-8-18(17)22-19/h5-14H,4H2,1-3H3,(H,21,22) |

Clave InChI |

GDDZQLYWAFZIGT-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(4-Etilfenil)-N-isopropil-4-quinolinamina típicamente implica reacciones de varios pasos que comienzan con materiales de partida disponibles comercialmente. Una ruta sintética común involucra los siguientes pasos:

Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar mediante una síntesis de Friedländer, que implica la condensación de derivados de anilina con cetonas en presencia de catalizadores ácidos o básicos.

Introducción del Grupo Etil: El grupo etil se puede introducir mediante una reacción de alquilación de Friedel-Crafts utilizando cloruro de etilo y un catalizador de ácido de Lewis como cloruro de aluminio.

N-Isopropilación: El paso final involucra la N-isopropilación del derivado de quinolina utilizando isopropilamina y una base adecuada como hidruro de sodio.

Métodos de Producción Industrial

La producción industrial de 2-(4-Etilfenil)-N-isopropil-4-quinolinamina puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores más eficientes para aumentar el rendimiento y reducir los costos de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(4-Etilfenil)-N-isopropil-4-quinolinamina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de N-óxidos de quinolina.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la formación de derivados de quinolina reducidos.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo aromático o el nitrógeno de quinolina, lo que lleva a la formación de varios derivados sustituidos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, óxido de cromo (VI), condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio, gas hidrógeno con catalizador de paladio.

Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.

Principales Productos Formados

Oxidación: N-óxidos de quinolina.

Reducción: Derivados de quinolina reducidos.

Sustitución: Varios derivados de quinolina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

2-(4-Etilfenil)-N-isopropil-4-quinolinamina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.

Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antivirales y anticancerígenas.

Medicina: Explorado como un posible agente terapéutico debido a su capacidad de interactuar con varios objetivos biológicos.

Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-(4-Etilfenil)-N-isopropil-4-quinolinamina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática, la alteración de las vías de transducción de señales o la inducción de apoptosis en células cancerosas.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

Physicochemical Properties

- Lipophilicity : The ethyl group in the target compound increases hydrophobicity (logP ~4.2 estimated) compared to methoxy (logP ~3.5) or morpholine (logP ~2.8) derivatives, favoring passive diffusion across biological membranes .

- Solubility : Morpholine-containing analogs (e.g., C21H23N3O, ) exhibit higher aqueous solubility due to the polar morpholine ring, whereas the ethylphenyl derivative may require formulation enhancements for solubility .

Actividad Biológica

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine, also known as N-Isopropyl-2-phenyl-4-quinolinamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with an ethylphenyl and isopropyl substitution, which contributes to its unique chemical reactivity and potential biological effects. The structure can be represented as follows:

The biological activity of 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- DNA Intercalation : The quinoline core allows the compound to intercalate with DNA, potentially inhibiting replication and transcription.

- Enzyme Modulation : The isopropylamine moiety may interact with protein targets, leading to alterations in enzyme activity that can affect various cellular processes.

Antimicrobial Activity

Research indicates that 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various microbial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through various pathways.

Case Study: In Vitro Anticancer Evaluation

In a study examining the effects of 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine on human cancer cell lines, the following results were observed:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 20 | DNA intercalation | |

| A549 | 25 | Enzyme modulation |

Research Findings and Applications

Ongoing research continues to explore the full therapeutic potential of this compound. Its applications extend beyond antimicrobial and anticancer activities; it is being investigated for use in:

- Coordination Chemistry : As a ligand in complex formation.

- Drug Development : Exploring its role as a building block for novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.